molecular formula C16H12N2O3 B3048192 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 16015-50-2

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No. B3048192
CAS RN: 16015-50-2
M. Wt: 280.28
InChI Key: LEJQOXLDWZKDFM-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of phthalazine derivatives, which are known for their diverse biological activities.

Scientific Research Applications

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis and inhibit tumor growth in animal models.
Another area of research is the potential use of 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid as a therapeutic agent for neurological disorders. Studies have demonstrated that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It may also modulate the activity of neurotransmitters and protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can affect various biochemical and physiological processes in cells and organisms. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It can also modulate the expression of genes involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid in lab experiments is its potent biological activity. It can be used at relatively low concentrations to achieve significant effects on cells and organisms. However, one limitation is that it may have off-target effects on other biological processes, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. One area of interest is the development of more potent and selective derivatives of this compound for use as anticancer agents. Another area of research is the investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to elucidate the mechanism of action and potential off-target effects of this compound.

properties

IUPAC Name

3-(3-methylphenyl)-4-oxophthalazine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-5-4-6-11(9-10)18-15(19)13-8-3-2-7-12(13)14(17-18)16(20)21/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJQOXLDWZKDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168063
Record name 3,4-Dihydro-3-(3-methylphenyl)-4-oxo-1-phthalazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

CAS RN

16015-50-2
Record name 3,4-Dihydro-3-(3-methylphenyl)-4-oxo-1-phthalazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16015-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-3-(3-methylphenyl)-4-oxo-1-phthalazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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